

# YSK12-C4 Cationic Lipid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140

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YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered attention within the scientific community for its potential as a key component of lipid nanoparticle (LNP) delivery systems, particularly for nucleic acid-based therapeutics such as small interfering RNA (siRNA). Its unique structural features are designed to facilitate the encapsulation of genetic material and promote its efficient delivery into target cells. This technical guide provides a comprehensive overview of the available information on YSK12-C4, tailored for researchers, scientists, and professionals in drug development.

## Core Concepts of YSK12-C4

YSK12-C4 belongs to a class of ionizable lipids that are engineered to have a pKa value that allows for a net neutral charge at physiological pH and a positive charge in the acidic environment of the endosome. This pH-dependent charge transition is a critical attribute for effective in vivo delivery of nucleic acids. At a lower pH during formulation, the positive charge of YSK12-C4 enables the efficient encapsulation of negatively charged siRNA. Upon entering the bloodstream, the near-neutral surface of the resulting LNPs minimizes non-specific interactions with blood components and reduces toxicity. Once endocytosed by target cells, the acidic environment of the endosome protonates YSK12-C4, leading to a positive charge that facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm.

## Physicochemical Properties

Quantitative data on the physicochemical properties of YSK12-C4 and nanoparticles formulated with it are crucial for understanding its performance. The available data is summarized in the table below.

Property	Value	Reference
YSK12-C4 Lipid		
Chemical Name	(6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol	N/A
Molecular Formula	C43H81NO	N/A
Molecular Weight	628.13 g/mol	N/A
pKa	8.00	[1]
YSK12-MEND (siRNA)		
Gene Silencing Efficiency (in Jurkat cells)	>90% at 3 and 10 nM siRNA	N/A
Gene Silencing Efficiency (in THP-1 cells)	>90% at 10 nM siRNA	N/A
Gene Silencing Efficiency (in KG-1 cells)	>80% at 10 and 30 nM siRNA	N/A
Gene Silencing Efficiency (in NK-92 cells)	~60% (YSK12-MEND/core CR5)	[2]
ED50 (in mouse DC15 cells)	1.5 nM	[3]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of YSK12-C4 and the formulation of YSK12-C4-containing LNPs are not extensively detailed in the public domain. However, based on the literature for similar ionizable lipids, the following outlines the generally accepted methodologies.

## Synthesis of YSK12-C4

The synthesis of YSK12-C4, with its complex structure featuring a tertiary amine head group and two unsaturated lipid tails, likely involves a multi-step organic synthesis approach. While a specific reaction scheme for YSK12-C4 is not readily available, the synthesis of similar ionizable lipids often employs strategies such as:

- Michael Addition: The reaction of amines with acrylate esters to form the core of the lipid.
- Reductive Amination: The reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
- Grignard Reactions: To form carbon-carbon bonds and introduce the lipid tails.
- Wittig Reaction: To create the cis-double bonds in the unsaturated lipid tails.

A detailed protocol would require specific information on reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC), which is not currently available in the reviewed literature.

## Formulation of YSK12-C4 Lipid Nanoparticles (YSK12-MEND)

The formulation of YSK12-C4-containing LNPs, often referred to as multifunctional envelope-type nanodevices (MEND), is typically achieved using a rapid mixing technique, such as microfluidics. This method allows for precise control over the self-assembly of lipids and nucleic acids into nanoparticles with uniform size and high encapsulation efficiency.

General Protocol using Microfluidics:

- Preparation of Lipid Solution: YSK12-C4, along with helper lipids such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in a water-miscible organic solvent, typically ethanol. The molar ratios of these lipids are critical for the stability and efficacy of the LNPs and need to be optimized.
- Preparation of Nucleic Acid Solution: The siRNA (or other nucleic acid) is dissolved in an acidic aqueous buffer (e.g., sodium acetate or citrate buffer, pH 4.0). The acidic pH ensures

that the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.

- **Microfluidic Mixing:** The lipid-ethanol solution and the siRNA-aqueous solution are loaded into separate syringes and driven by syringe pumps into a microfluidic mixing chip (e.g., a staggered herringbone micromixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids and siRNA into LNPs. Key parameters to control include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase, which influence the final particle size and polydispersity.
- **Purification:** The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also ensures that the surface of the LNPs becomes near-neutral. Tangential flow filtration (TFF) can also be used for larger-scale purification and concentration.
- **Characterization:** The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

## In Vivo Performance

Comprehensive in vivo data for YSK12-C4 LNPs, particularly for siRNA-mediated gene silencing, is limited in the public literature. However, some studies provide insights into its potential.

## Biodistribution

A comparative study using YSK12-LNPs for the delivery of a STING agonist showed that these nanoparticles deliver higher amounts of the agonist to liver leukocytes compared to LNPs formulated with the well-known ionizable lipid MC3. This suggests a potential for targeting immune cells within the liver. Detailed quantitative biodistribution studies showing the percentage of the injected dose in various organs for siRNA-containing YSK12-LNPs are not readily available.

## Efficacy

In vitro studies have demonstrated high gene silencing efficiency of YSK12-MEND in various human immune cell lines, with over 90% knockdown of the target gene in some cases. An in

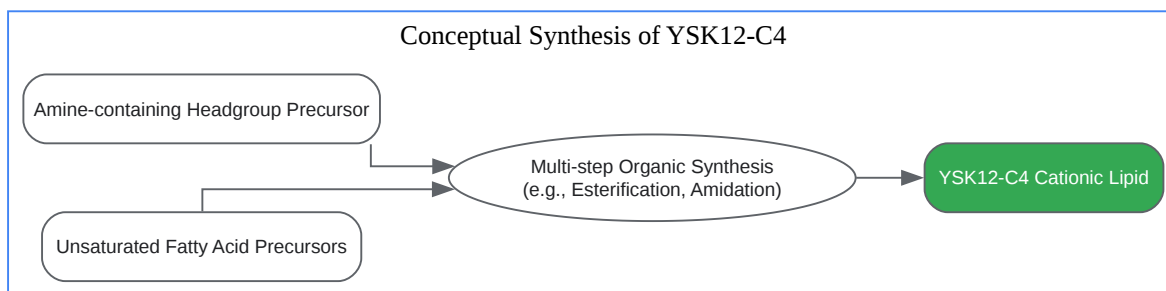
vitro ED50 of 1.5 nM has been reported in mouse DC15 cells.[3] However, robust in vivo efficacy data, such as the effective dose for 50% gene silencing (ED50) for a specific target in a particular organ (e.g., Factor VII in the liver of mice), is not yet published.

## Toxicity

The cytotoxicity of YSK12-MEND has been observed in some cell lines, such as NK-92 cells.[2] This cytotoxicity is directly associated with the YSK12-C4 lipid.[2] One strategy to mitigate this toxicity involves the formation of a core with the siRNA and a polycation (protamine), which allows for a reduction in the amount of YSK12-C4 in the formulation while maintaining gene silencing activity.[2] A comprehensive in vivo toxicity profile of YSK12-C4 LNPs, including hematology, clinical chemistry, and histopathology of major organs, has not been detailed in the available literature.

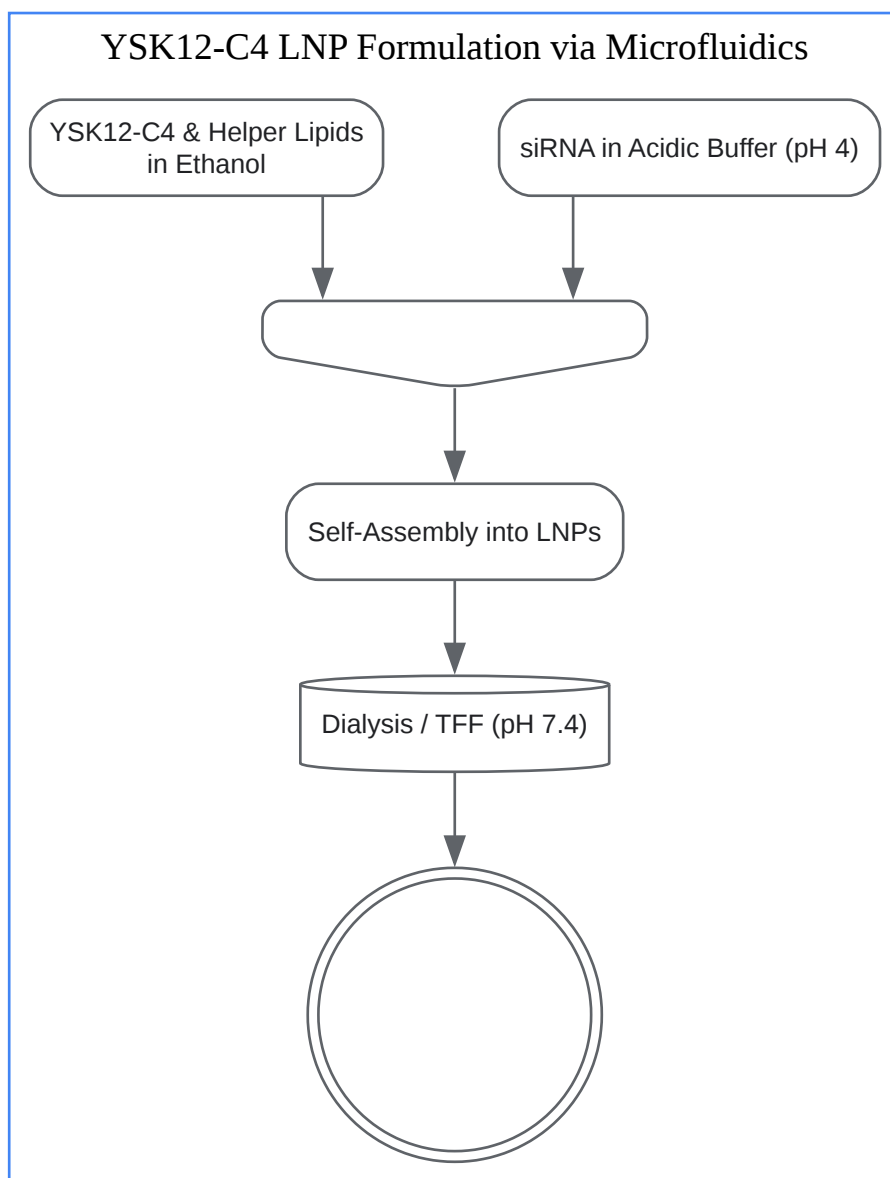
## Visualizations

To aid in the conceptual understanding of the processes involving YSK12-C4, the following diagrams are provided.



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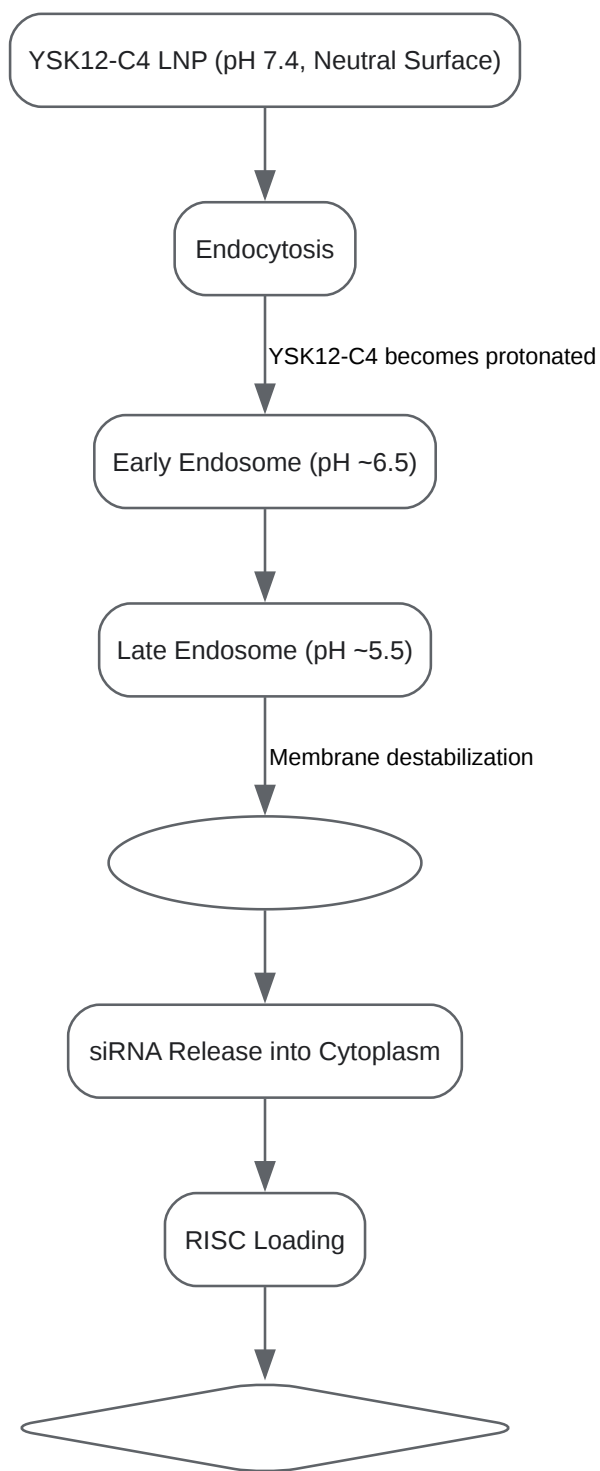
A conceptual workflow for the synthesis of YSK12-C4.



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Workflow for YSK12-C4 LNP formulation.

## Intracellular Delivery Pathway of YSK12-C4 LNP

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## References

- 1. [jstage.jst.go.jp](http://jstage.jst.go.jp) [[jstage.jst.go.jp](http://jstage.jst.go.jp)]
- 2. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
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